3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-11-12-23-21(17-19)26(25(18-28-23)33(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTGPDNWBNAFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs . This results in a decrease in nucleotide synthesis and regulation of adenosine function .
Result of Action
Therefore, it is an irreversible and non-competitive inhibitor .
Action Environment
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Analysis
Biochemical Properties
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. It acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1.
Cellular Effects
In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline has been observed to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner. This inhibition could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline exerts its effects by reducing the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km). This suggests that the compound acts as a non-competitive inhibitor.
Temporal Effects in Laboratory Settings
The inhibitory effect of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline on ENT1 and ENT2 could not be washed out, indicating that it is an irreversible inhibitor. This suggests that the compound could have long-term effects on cellular function in in vitro or in vivo studies.
Biological Activity
The compound 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline (CAS Number: 895642-48-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 507.6 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are critical for its biological activity.
Table 1: Compound Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O4S |
| Molecular Weight | 507.6 g/mol |
| CAS Number | 895642-48-5 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study highlighted that similar compounds with quinoline structures showed activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications on the piperazine and quinoline rings can enhance antimicrobial efficacy, suggesting that our compound may also possess similar properties.
Case Study: Antitubercular Activity
In a comparative study of quinoline derivatives, compounds with a fluorophenyl substitution demonstrated enhanced activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.68 μM to 15.62 μM. The presence of the fluorine atom in the phenyl ring was crucial for increasing potency against resistant bacterial strains .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Another significant aspect of the biological activity of related compounds is their role as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are vital for cellular nucleoside uptake and have implications in cancer therapy and antiviral treatments. Studies have shown that certain analogues containing piperazine moieties can selectively inhibit ENT1 and ENT2, leading to reduced nucleoside uptake in cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| ENTs Inhibition | Reduced nucleoside uptake in cancer cells |
The proposed mechanism of action for the biological activities of This compound involves interaction with specific enzyme targets or receptors within microbial cells or human cells. The sulfonamide group may facilitate binding to active sites, while the piperazine ring enhances solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs with Piperazine Moieties
L-750,667 (Azaindole Derivative)
- Structure : Features a piperazinyl group linked to a 2-fluorophenyl moiety and an azaindole core.
- Pharmacology : High affinity for dopamine D4 receptors (Ki = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors. Acts as a D4 antagonist, reversing dopamine-induced cAMP inhibition in HEK cells (EC50 = 80 nM) .
- Comparison: While both compounds share the 2-fluorophenyl-piperazine motif, the quinoline core of 3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylquinoline may confer distinct pharmacokinetic properties (e.g., lipophilicity) and receptor selectivity. The benzenesulfonyl group could further modulate off-target interactions compared to L-750,667’s azaindole system.
Quinolone Carboxylic Acids (5a–m Series)
- Structure: 7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoroquinolone carboxylic acids.
- Synthesis : Prepared via coupling of benzenesulfonyl halides with amine intermediates in DCM/EtOH under argon .
- Comparison: The carboxylic acid group in this series likely enhances antibacterial activity (typical of quinolones), whereas this compound lacks this moiety, suggesting divergent therapeutic applications (e.g., CNS vs. antimicrobial).
Piperazine Derivatives with Serotonin Receptor Activity
N-[3-(4-Phenylpiperazin-1-yl)-propyl] Spirocyclic Derivatives
- Structure : Incorporate spiro-cyclohexane or β-tetralone fragments linked to pyrrolidine-2,5-dione and a piperazinyl-propyl chain.
- Pharmacology :
- Comparison: The benzenesulfonyl group in this compound may enhance 5-HT2A/5-HT1A selectivity compared to these spirocyclic derivatives, though empirical data are needed.
Quinoline-Based Analogues
4-(1-Piperazinylmethyl)quinoline Hydrochloride
- Structure: Quinoline with a piperazinylmethyl group at position 4.
- Application : Listed in commercial catalogs (e.g., American Elements®) but lacks detailed pharmacological data .
- Comparison : The absence of a benzenesulfonyl group and fluorophenyl substituent in this analogue likely results in weaker CNS receptor engagement compared to the target compound.
Q & A
Q. Why do in vitro receptor affinity results conflict with in vivo efficacy studies?
- Methodological Answer : Poor correlation may stem from off-target effects or pharmacokinetic limitations. Address this by: (i) Conducting in situ brain perfusion assays to measure unbound brain concentration. (ii) Using PET tracers (e.g., [¹¹C]raclopride) to confirm target engagement in vivo. (iii) Validating receptor occupancy via ex vivo autoradiography in rodent models .
Experimental Design Recommendations
Q. How to design a robust SAR study for optimizing metabolic stability?
- Methodological Answer :
- Step 1 : Synthesize analogs with fluorinated or bulky substituents (e.g., trifluoromethyl) at positions prone to oxidation.
- Step 2 : Screen stability in HLMs with LC-MS/MS quantification.
- Step 3 : Correlate metabolic half-life with computed descriptors (e.g., molecular weight, CYP3A4 docking scores).
- Step 4 : Validate top candidates in pharmacokinetic studies (rodent IV/PO administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
